molecular formula C19H27N3O3 B6003082 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B6003082
M. Wt: 345.4 g/mol
InChI Key: LEXZPVZERYIEBO-UHFFFAOYSA-N
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Description

1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopentylpyrrolidine moiety with a benzodioxinyl group, linked through a urea functional group.

Properties

IUPAC Name

1-[(1-cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(21-15-5-6-17-18(11-15)25-10-9-24-17)20-12-14-7-8-22(13-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXZPVZERYIEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)CNC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves multiple steps:

    Formation of the Cyclopentylpyrrolidine Moiety: This can be achieved through the reaction of cyclopentanone with pyrrolidine under acidic conditions.

    Introduction of the Benzodioxinyl Group: The benzodioxinyl group can be synthesized from catechol and ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.

    Coupling Reaction: The final step involves the coupling of the cyclopentylpyrrolidine moiety with the benzodioxinyl group through a urea linkage. This can be achieved using phosgene or a phosgene substitute like triphosgene in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxinyl group.

    Reduction: Reduced derivatives of the cyclopentylpyrrolidine moiety.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-5-yl)urea
  • 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-7-yl)urea

Uniqueness

1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is unique due to its specific substitution pattern on the benzodioxin ring, which can influence its binding affinity and selectivity for certain receptors. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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